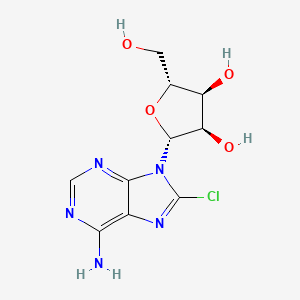

8-Chloroadenosine

Vue d'ensemble

Description

La 8-chloroadénosine est un nouvel analogue de ribonucléoside qui a montré un potentiel significatif dans le traitement de divers cancers, en particulier la leucémie myéloïde aiguë. Contrairement à d'autres analogues de nucléosides, la 8-chloroadénosine est incorporée dans l'ARN nouvellement transcrit plutôt que dans l'ADN, ce qui conduit à l'inhibition de la transcription de l'ARN .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 8-chloroadénosine implique généralement la chloration de l'adénosine. Le processus commence par la protection des groupes hydroxyle de l'adénosine, suivie de la chloration sélective en position 8. La dernière étape implique la déprotection des groupes hydroxyle pour donner la 8-chloroadénosine .

Méthodes de production industrielle

La production industrielle de la 8-chloroadénosine suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de réactions

La 8-chloroadénosine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former du 8-chloroadénosine-5'-triphosphate.

Réduction : Les réactions de réduction peuvent la convertir en 8-aminoadénosine.

Substitution : Elle peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme l'ammoniac ou les amines sont utilisés dans des conditions douces.

Principaux produits

Oxydation : 8-Chloroadénosine-5'-triphosphate.

Réduction : 8-Aminoadénosine.

Substitution : Divers dérivés de l'adénosine substitués.

4. Applications de la recherche scientifique

La 8-chloroadénosine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme outil pour étudier la synthèse et la fonction de l'ARN.

Biologie : Étudiée pour son rôle dans le métabolisme cellulaire et les voies de signalisation.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et outils diagnostiques.

5. Mécanisme d'action

La 8-chloroadénosine exerce ses effets en étant incorporée dans l'ARN nouvellement transcrit, ce qui conduit à l'inhibition de la transcription de l'ARN. Cela entraîne la régulation négative des protéines clés impliquées dans la survie et la prolifération cellulaires. Le composé active également la voie p53, conduisant à l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

8-Chloro-adenosine has a wide range of scientific research applications:

Chemistry: Used as a tool to study RNA synthesis and function.

Biology: Investigated for its role in cellular metabolism and signaling pathways.

Industry: Potential applications in the development of new therapeutic agents and diagnostic tools.

Mécanisme D'action

8-Chloro-adenosine exerts its effects by being incorporated into newly transcribed RNA, leading to the inhibition of RNA transcription. This results in the downregulation of key proteins involved in cell survival and proliferation. The compound also activates the p53 pathway, leading to apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

8-Aminoadénosine : Un autre analogue de nucléoside qui cible la synthèse de l'ARN.

Venétoclax : Un inhibiteur de BCL-2 utilisé en association avec la 8-chloroadénosine pour une activité antileucémique accrue.

Unicité

La 8-chloroadénosine est unique en sa capacité à cibler spécifiquement la synthèse de l'ARN, contrairement aux autres analogues de nucléosides qui ciblent principalement l'ADN. Ce mécanisme unique la rend particulièrement efficace contre les cellules souches leucémiques, qui sont souvent résistantes aux thérapies conventionnelles .

Activité Biologique

8-Chloroadenosine (8-Cl-Ado) is a nucleoside analog that has garnered attention in cancer research due to its unique biological activities. This compound is metabolized in vivo to 8-Chloro-ATP, which incorporates into RNA during transcription, leading to the inhibition of RNA synthesis and subsequent cytotoxic effects on various cancer cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer types, and relevant case studies.

1. Inhibition of RNA Synthesis:

this compound is phosphorylated to form 8-Chloro-ATP, which can be incorporated into RNA as a chain terminator. This incorporation disrupts normal RNA synthesis and leads to the reduction of mRNA transcripts, ultimately resulting in cell death through apoptosis .

2. Induction of Apoptosis:

The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and the activation of apoptotic pathways. For instance, studies have demonstrated that exposure to 8-Cl-Ado leads to loss of mitochondrial transmembrane potential and cleavage of poly(ADP-ribose) polymerase (PARP), indicating the activation of apoptosis .

3. Cell Cycle Arrest:

this compound induces cell cycle arrest in the G2/M phase across multiple cancer cell lines. For example, flow cytometric analysis revealed a significant increase in the sub-G1 phase ratio after treatment with 30 μM of 8-Cl-Ado for 48 hours in multiple myeloma cells .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity across different cancer types. Below is a summary table highlighting its effects on various cancer cell lines:

Case Studies

Case Study 1: Multiple Myeloma

In a study focusing on multiple myeloma cell lines (RPMI-8226 and U266), treatment with 8-Cl-cAMP (a cyclic AMP analog derived from 8-Cl-Ado) resulted in significant apoptosis characterized by increased expression of p27 and decreased c-myc levels. The study found that higher concentrations were more effective at inducing cell death, with a notable sensitivity observed in RPMI-8226 cells compared to U266 cells .

Case Study 2: Renal Cell Carcinoma

A study investigating clear cell renal carcinoma (ccRCC) revealed that this compound effectively inhibited cell viability with an IC50 ranging from 2 μM in sensitive lines to 36 μM in resistant ones. The treatment led to rapid activation of AMPK and inhibition of the mTOR pathway, suggesting a potential therapeutic role for this compound in ccRCC management .

Case Study 3: Mantle Cell Lymphoma

In mantle cell lymphoma models, continuous exposure to 10 μM of 8-Cl-Ado for 24 hours resulted in significant cellular death through mechanisms linked to ATP depletion and accumulation of its active metabolite, 8-Cl-ATP. This study emphasized the dual mechanisms by which the compound promotes apoptosis: transcriptional inhibition and ATP reduction .

Propriétés

IUPAC Name |

2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDPPLULTMGBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955955 | |

| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34408-14-5 | |

| Record name | Adenosine, 8-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.